FAPI-34 Demonstrates Comparable FAP Binding Affinity to Leading PET-Optimized FAPI Derivatives
FAPI-34 exhibits high-affinity binding to fibroblast activation protein (FAP), with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. In a direct comparative study, the 99mTc-labeled FAPI-34 tracer demonstrated an affinity of 6.4-12.7 nM, which is comparable to the affinity range reported for the widely used PET tracer FAPI-04 (IC50 approximately 6.9 nM) [1]. Another source reports an IC50 range of 1.3-5.6 nM for FAPI-34, further confirming its potent target engagement [2]. This data confirms that the incorporation of the SPECT-optimized chelator does not compromise target binding potency relative to PET-optimized analogs.
| Evidence Dimension | FAP Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 6.4-12.7 nM; 1.3-5.6 nM |
| Comparator Or Baseline | FAPI-04: 6.9 nM |
| Quantified Difference | Comparable (no significant loss of potency) |
| Conditions | In vitro enzyme inhibition assay using recombinant human FAP |
Why This Matters
For procurement decisions, this data validates that selecting FAPI-34 for its SPECT compatibility does not require a compromise in target binding potency, ensuring the tracer's fundamental efficacy is maintained.
- [1] Lindner T, Altmann A, Kraemer S, et al. Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy. Journal of Nuclear Medicine. 2020;61(10):1507-1513. doi:10.2967/jnumed.119.239731 View Source
- [2] Apeptide. FAPI-34 (CAS: 2374782-07-5) Product Datasheet. Accessed April 2026. View Source
